2,5-Diethyl-6-methylpyrimidin-4(3h)-one
Description
2,5-Diethyl-6-methylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by alkyl substituents at positions 2, 5, and 6 of its heterocyclic core. The pyrimidinone scaffold is a six-membered aromatic ring containing two nitrogen atoms and a ketone group at position 3.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,5-diethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-4-7-6(3)10-8(5-2)11-9(7)12/h4-5H2,1-3H3,(H,10,11,12) |
InChI Key |
ORDIWEWTRLJCGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-6-methylpyrimidin-4(3h)-one can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and subsequent alkylation to introduce the ethyl and methyl groups. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethyl-6-methylpyrimidin-4(3h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2,5-Diethyl-6-methylpyrimidin-4(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrimidine derivatives are explored for their potential use as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 2,5-Diethyl-6-methylpyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, pyrimidine derivatives are known to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, which can result in antiproliferative effects .
Comparison with Similar Compounds
Comparison with Similar Pyrimidinone Derivatives
Structural and Functional Group Analysis
Pyrimidinone derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Hydrogen-Bonding and Crystallinity
Hydrogen-bonding patterns significantly influence the crystallinity and stability of pyrimidinones. The target compound, with its alkyl substituents, likely forms weaker intermolecular interactions compared to derivatives like 5-Ethyl-6-hydroxy-2-sulfanylpyrimidin-4-one, where hydroxy and sulfanyl groups enable robust hydrogen-bonded networks . Graph-set analysis (a method for categorizing H-bond motifs) would classify the latter as having stronger donor/acceptor interactions, leading to distinct crystal packing behaviors .
Pharmacological and Metabolic Relevance
- Amino- and Phospho-Substituted Analogs: The 2,5-diamino-6-(5-phospho-D-ribitylamino) derivative () is a yeast metabolite, highlighting the role of polar substituents in biological systems. Its phospho-ribitylamino group enhances water solubility, contrasting with the lipophilic nature of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
